[(2-Bromopyridin-3-yl)methyl](methyl)amine
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Overview
Description
(2-Bromopyridin-3-yl)methylamine is an organic compound that features a bromopyridine moiety attached to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopyridin-3-yl)methylamine typically involves the reaction of 2-bromopyridine-3-carbaldehyde with methylamine. The reaction is often carried out in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction conditions generally include a solvent like methanol or ethanol, and the reaction is performed at room temperature.
Industrial Production Methods
Industrial production of (2-Bromopyridin-3-yl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromopyridin-3-yl)methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cyclization reactions can produce complex heterocyclic structures .
Scientific Research Applications
(2-Bromopyridin-3-yl)methylamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It serves as a building block for molecules that can interact with biological targets.
Mechanism of Action
The mechanism of action of (2-Bromopyridin-3-yl)methylamine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions, while the methylamine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-bromopyridine: Another bromopyridine derivative used in similar applications.
N-(Pyridin-2-yl)amides: Compounds with a pyridine moiety that exhibit different biological activities.
Uniqueness
(2-Bromopyridin-3-yl)methylamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C7H9BrN2 |
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Molecular Weight |
201.06 g/mol |
IUPAC Name |
1-(2-bromopyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H9BrN2/c1-9-5-6-3-2-4-10-7(6)8/h2-4,9H,5H2,1H3 |
InChI Key |
ZDAYWNRMGZIUAE-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(N=CC=C1)Br |
Origin of Product |
United States |
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